molecular formula C8H7NO3 B14858399 2-Formyl-6-methylisonicotinic acid

2-Formyl-6-methylisonicotinic acid

Cat. No.: B14858399
M. Wt: 165.15 g/mol
InChI Key: DKDZZCDBSAPPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-6-methylisonicotinic acid is an organic compound with the molecular formula C8H7NO3. It is a derivative of isonicotinic acid, characterized by the presence of a formyl group at the 2-position and a methyl group at the 6-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-methylisonicotinic acid typically involves the formylation of 6-methylisonicotinic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled conditions to introduce the formyl group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-methylisonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Formyl-6-methylisonicotinic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Formyl-6-methylisonicotinic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: Lacks the formyl and methyl groups.

    2-Formylisonicotinic acid: Lacks the methyl group.

    6-Methylisonicotinic acid: Lacks the formyl group.

Uniqueness

2-Formyl-6-methylisonicotinic acid is unique due to the presence of both the formyl and methyl groups on the pyridine ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

2-formyl-6-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H7NO3/c1-5-2-6(8(11)12)3-7(4-10)9-5/h2-4H,1H3,(H,11,12)

InChI Key

DKDZZCDBSAPPCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.